5-Chlorobenzothiazole-Derived α-Glucosidase Inhibitors Show Up to 38-Fold Greater Potency Than Clinical Standard Acarbose
Twenty-five 5-chloro-2-aryl benzo[d]thiazole derivatives were synthesized and screened against α-glucosidase (S. cerevisiae). Eight compounds showed IC50 values between 22.1 ± 0.9 and 136.2 ± 5.7 μM, compared with the standard drug acarbose (IC50 = 840 ± 1.73 μM) [1]. The most potent derivative, compound 4, achieved an IC50 of 22.1 μM, representing a ~38-fold improvement over acarbose. Structure-activity relationships confirmed that the 5-chloro substituent is critical for this activity enhancement.
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 22.1 – 136.2 μM (5-chloro-2-aryl benzo[d]thiazole derivatives) |
| Comparator Or Baseline | Acarbose IC50 = 840 ± 1.73 μM |
| Quantified Difference | Up to 38-fold greater potency |
| Conditions | In vitro α-glucosidase (S. cerevisiae EC 3.2.1.20) assay |
Why This Matters
This large potency window validates the 5-chlorobenzothiazole scaffold as a privileged starting point for antidiabetic lead optimization, offering a clear advantage over unsubstituted benzothiazole-based series.
- [1] Shah, S., Arshia, Javaid, K., Zafar, H., Khan, K. M., Khalil, R., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2018). Synthesis, and in vitro and in silico α-glucosidase inhibitory studies of 5-chloro-2-aryl benzo[d]thiazoles. Bioorganic Chemistry, 78, 269-279. View Source
